2H-Pyrano(4,3,2-de)-1-benzopyran

Description

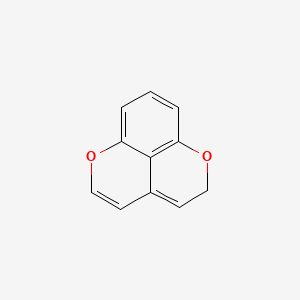

Structure

3D Structure

Properties

CAS No. |

203-98-5 |

|---|---|

Molecular Formula |

C11H8O2 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5,9(13),10-pentaene |

InChI |

InChI=1S/C11H8O2/c1-2-9-11-8(4-6-12-9)5-7-13-10(11)3-1/h1-6H,7H2 |

InChI Key |

ZMZUPYWWZIDJPP-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C2C=COC3=CC=CC(=C23)O1 |

Origin of Product |

United States |

Classification and Structural Context Within Heterocyclic Chemistry

2H-Pyrano(4,3,2-de)-1-benzopyran is classified as a heterocyclic compound, a broad class of organic molecules that contain at least one atom other than carbon within a ring structure. ontosight.ai Specifically, it is a derivative of benzopyran, which features a benzene (B151609) ring fused to a pyran ring. researchgate.netwikipedia.org The nomenclature "this compound" precisely describes the arrangement of these fused rings and the location of a saturated carbon atom within the pyran moiety.

The core of this molecule is the benzopyran system, also known as chromene. wikipedia.org There are two isomers of benzopyran, 1-benzopyran (chromene) and 2-benzopyran (isochromene), distinguished by the position of the oxygen atom in the pyran ring relative to the fused benzene ring. wikipedia.org The stability of these systems is significantly enhanced by the fusion of the aromatic benzene ring to the pyran ring. mdpi.comresearchgate.net

The structure of this compound is characterized by an additional pyran ring fused to the benzopyran framework. This fusion creates a more complex and rigid polycyclic system, which can influence its chemical and physical properties.

Table 1: Structural Details of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Structural Features |

| 2H-1-Benzopyran (2H-Chromene) | 254-04-6 | C9H8O | A benzene ring fused to a 2H-pyran ring. wikipedia.org |

| 3,4-Dihydro-2H-1-benzopyran (Chroman) | 493-08-3 | C9H10O | A saturated version of 2H-1-benzopyran. nist.gov |

| 2H,5H-Pyrano[3,2-c] researchgate.netbenzopyran-5-one, 3,4-dihydro-2-hydroxy-2-methyl-4-phenyl- | 54288-86-7 | C19H18O4 | A derivative with a pyranobenzopyran core. chemicalbook.com |

| phelligridin G | A unique pyrano[4,3-c] ontosight.aibenzopyran-1,6-dione derivative. nih.gov |

This table is for illustrative purposes and includes related structures to provide context.

Historical Development and Emerging Research Significance of Benzopyran Systems

The study of pyran and its derivatives dates back to the mid-20th century. nih.gov Benzopyran systems, in particular, have a long history in medicinal chemistry due to their widespread presence in natural products with significant biological activities. researchgate.netchemrxiv.orgresearchgate.net Natural compounds containing the benzopyran core include flavonoids, tocopherols, and anthocyanins. researchgate.net

In recent years, there has been a surge of interest in the synthesis and investigation of novel benzopyran derivatives. chemrxiv.org This is driven by their diverse and potent biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. researchgate.netnih.gov The lipophilic nature of the benzopyran scaffold is thought to contribute to its ability to penetrate biological membranes. researchgate.net

The development of new synthetic methodologies, including solid-phase parallel synthesis, has enabled the creation of large libraries of drug-like 2H-benzopyran derivatives for high-throughput screening. researchgate.net Furthermore, the exploration of benzopyran compounds from natural sources, such as marine fungi, continues to yield novel structures with potential therapeutic applications. nih.govnih.gov Between 2000 and 2023, 210 bioactive benzopyran compounds were isolated from marine fungi, highlighting the rich chemical diversity of these organisms. nih.gov

Scope and Academic Relevance of 2h Pyrano 4,3,2 De 1 Benzopyran Investigations

Classical Approaches in Benzopyran Core Synthesis

Traditional methods for constructing the benzopyran core, a key component of the target scaffold, have laid the groundwork for more complex syntheses. arabjchem.org These approaches often involve the formation of the pyran ring onto a pre-existing benzene (B151609) derivative.

Condensation and Cyclization Reactions

Condensation and cyclization reactions are fundamental to the synthesis of the benzopyran nucleus. arabjchem.orgnih.gov A widely used classical method is the Pechmann reaction, which involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst to form a coumarin (B35378), a type of benzopyran-2-one. arabjchem.org Another key classical approach is the Knoevenagel condensation, which can be followed by an intramolecular 6π-electrocyclization to form the 2H-pyran ring. nih.govnih.gov This tandem process is considered a formal [3+3] cycloaddition. nih.gov

The reaction of substituted phenols with reagents like methyl acetoacetate (B1235776) in the presence of various acid catalysts exemplifies these classical condensation strategies. arabjchem.org Electrophilic cyclization of substituted propargylic aryl ethers using simple electrophiles like iodine, iodine monochloride, and phenylselenyl bromide also provides a route to 3,4-disubstituted 2H-benzopyrans under mild conditions. nih.gov These methods, while effective, sometimes require harsh conditions or the use of costly or hazardous reagents. arabjchem.orgnih.gov

Advanced and Sustainable Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient and environmentally friendly methods for the synthesis of pyran-based heterocycles. tandfonline.comnih.gov These advanced strategies often offer advantages such as higher yields, shorter reaction times, and the use of greener reaction conditions. tandfonline.comrawdatalibrary.net

Multicomponent Reaction Protocols (MCRs)

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like pyrano[3,2-c]benzopyran-5-ones from simple starting materials in a single step. nih.gov These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. rawdatalibrary.net A common MCR approach involves the one-pot condensation of an aldehyde, malononitrile (B47326), and a 4-hydroxycoumarin (B602359) derivative. nih.gov This strategy has been successfully employed to synthesize a variety of pyran-annulated heterocycles. tandfonline.comrawdatalibrary.net The use of MCRs simplifies the synthetic process, often leading to high yields and easy product isolation through simple filtration, avoiding the need for chromatographic purification. rawdatalibrary.net

Green Chemistry Principles in Synthesis (e.g., aqueous media, catalyst-free)

Adherence to green chemistry principles has become a significant goal in modern organic synthesis. nih.goveurekaselect.com For the synthesis of pyran derivatives, this has led to the development of protocols that utilize environmentally benign solvents like water or even solvent-free conditions. mdpi.comnih.govrawdatalibrary.net For instance, the Knoevenagel/electrocyclization strategy has been adapted to be performed in water at elevated temperatures. mdpi.comnih.gov

Catalyst-free approaches have also been explored, often relying on the inherent reactivity of the substrates under specific conditions, such as heating in a suitable solvent. nih.gov These methods reduce the environmental impact by eliminating the need for, and subsequent removal of, a catalyst. nih.govrawdatalibrary.net

Catalytic Systems for Benzopyran Formation (e.g., Brönsted acidic ionic salts)

The choice of catalyst plays a crucial role in the efficiency and selectivity of benzopyran synthesis. nih.govnih.gov While classical methods often relied on strong mineral acids, contemporary approaches utilize a range of more sophisticated catalytic systems. arabjchem.org Organocatalysts, such as sodium benzoate, have been shown to be effective, environmentally benign, and commercially available options for catalyzing multicomponent reactions to form pyran-annulated heterocycles. tandfonline.comrawdatalibrary.net

Brönsted acidic ionic liquids and other reusable catalysts are also gaining prominence. nih.gov These catalysts offer advantages such as ease of handling, recyclability, and the ability to promote reactions under mild conditions. nih.gov For example, ammonium (B1175870) acetate (B1210297) has been used as an inexpensive and non-toxic catalyst for the synthesis of fused 2H-pyrans. nih.gov The development of nanocatalysts, such as copper iodide supported on layered double hydroxides, represents a frontier in this area, offering high activity and selectivity under solvent-free conditions. rsc.org

Derivatization Strategies for Structural Modification

The ability to modify the core this compound structure is crucial for exploring its chemical space and developing analogues with specific properties. researchgate.netmdpi.comnih.gov Derivatization can be achieved through various reactions targeting different positions of the heterocyclic system. niscpr.res.in

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for creating libraries of drug-like 2H-benzopyran derivatives. researchgate.netmdpi.com This approach allows for the systematic modification of the benzopyran core by attaching it to a solid support and then performing a series of reactions to introduce diversity. mdpi.com For example, a benzopyran acid can be loaded onto a resin, and subsequent chemical transformations can be carried out to build complexity. mdpi.com

Another common strategy involves the condensation of a 4-hydroxycoumarin derivative with various electrophiles. niscpr.res.in For instance, reaction with benzalacetone can lead to the formation of a new pyran ring fused to the benzofuran (B130515) system. niscpr.res.in Furthermore, functional groups on the benzopyran scaffold can be manipulated. For example, a bromo-substituted benzopyran can undergo palladium-catalyzed cross-coupling reactions to introduce aryl groups. nih.govresearchgate.net These derivatization strategies are essential for structure-activity relationship (SAR) studies and the optimization of lead compounds. nih.gov

Table of Reaction Examples for the Synthesis of Pyrano[3,2-c]benzopyran Derivatives

| Starting Materials | Catalyst/Reagents | Product Type | Yield (%) | Reference |

| Aldehydes, Malononitrile, 4-Hydroxycoumarin | Triethylbenzylammonium chloride | 2-Amino-4-aryl-4H,5H-pyrano[3,2-c] nih.govbenzopyran-5-ones | Not specified | capes.gov.br |

| 4-Hydroxycoumarin, Cinnamaldehyde | Concentrated sulfuric acid | rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one | 58-62 | |

| 2-(4-Thiophenoxy)quinoline-3-carbaldehydes, Malononitrile, 4-Hydroxy-6-substituted-2H-chromen-2-one | KOH | Pyrano[3,2-c]chromene derivatives | Not specified | nih.gov |

| 4-Hydroxycoumarin, Benzalacetone | Not specified | Warfarin (a pyrano[3,2-c]coumarin derivative) | Not specified | niscpr.res.in |

| Aldehydes, Malononitrile, 4-Hydroxycoumarin | None (one-flask multicomponent condensation) | 4H-Pyrano[3,2-c]benzopyran-5-ones | Not specified | nih.gov |

Table of Catalysts Used in Benzopyran Synthesis

| Catalyst | Reaction Type | Green Chemistry Aspect | Reference |

| Sodium Benzoate | Multicomponent Synthesis | Organo-salt catalyst, environmentally benign | tandfonline.comrawdatalibrary.net |

| Ammonium Acetate | Formal oxa-[3+3]cycloaddition | Cheap and non-toxic | nih.gov |

| LDH@PTRMS@NDBD@CuI nanoparticles | One-pot three-component reaction | Recyclable, solvent-free conditions | rsc.org |

| Citrus limon L. juice | Condensation | Natural acid, cost-effective | arabjchem.org |

| Iodine (I₂) | Electrophilic Cyclization | Simple, inexpensive electrophile | nih.gov |

Regioselective Functionalization and Substitution Reactions

While no information is available for the regioselective functionalization of the target compound this compound, studies on related benzopyran structures highlight common strategies. Functionalization often targets the pyran or benzene rings, depending on the existing substituents and reaction conditions. For instance, in the synthesis of substituted 2H-1-benzopyran-2-ones, the choice of substituted phenols and β-dicarbonyl compounds in reactions like the Pechmann condensation dictates the final substitution pattern. Base-catalyzed Knoevenagel condensations are also employed to introduce specific functionalities. researchgate.net

In many benzopyran systems, the 4-position is particularly reactive. For example, 4-hydroxycoumarins (4-hydroxy-2H-1-benzopyran-2-ones) are versatile precursors for a variety of substitution and condensation reactions. niscpr.res.inresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzopyran Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. koreascience.krarxiv.org

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts (δ) of protons on the fused aromatic and pyran rings are characteristic. For instance, aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm), while protons on the dihydropyran ring appear in the more upfield region. The coupling constants (J) between adjacent protons are crucial for establishing their relative positions (ortho, meta, para) on the benzene ring and the stereochemistry of the pyran moiety.

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of carbons in the aromatic portion differ significantly from those in the saturated part of the pyran ring, and the presence of oxygen atoms causes a notable downfield shift for adjacent carbons.

In studies of related pyranodipyrimidine derivatives, ¹H-NMR spectra revealed exchangeable signals for NH protons, and IR spectroscopy confirmed the presence of NH and OH bands. nih.gov For a derivative of 2H-1-Benzopyran, 3,4-dihydro-2H-1-benzopyran-2-one, ¹H NMR spectral data has been experimentally determined in CDCl₃ at 400 MHz. hmdb.ca Machine learning frameworks are also being developed to predict molecular structures, including formula and connectivity, based solely on 1D ¹H and/or ¹³C NMR spectra. arxiv.org

Below is a table summarizing typical, anticipated chemical shift ranges for the core this compound structure based on data from analogous benzopyran and dihydropyran systems. hmdb.canist.govchemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for the this compound Core Use the filters to select the nucleus.

| Nucleus | Position | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons (H5, H6, H7) | 6.5 - 8.0 | Shift depends on substitution pattern on the benzene ring. |

| ¹H | Pyran Protons (H2, H3, H4) | 1.5 - 4.5 | Aliphatic protons on the pyran ring. Specific shifts and couplings depend on stereochemistry and substituents. |

| ¹³C | Aromatic Carbons (C4a, C5, C6, C7, C7a, C9a) | 110 - 160 | Quaternary carbons (C4a, C7a, C9a) are typically weaker. |

| ¹³C | Pyran Carbons (C2, C3, C4) | 20 - 80 | Carbon C2, being adjacent to an oxygen atom, would be the most downfield in this group. |

| ¹³C | Bridgehead Carbon (C9b) | ~100-120 | A quaternary carbon deshielded by two oxygen atoms. |

Mass Spectrometry (MS) Techniques for Molecular Characterization (e.g., GC-MS, LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in the elucidation of its structure through fragmentation analysis. core.ac.uk For derivatives of this compound, MS is critical for confirming the molecular formula and identifying substituents.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that first separate components of a mixture before they are introduced into the mass spectrometer. researchgate.netnih.gov LC-MS is particularly versatile for analyzing a wide range of benzopyran derivatives. sielc.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.gov

The fragmentation patterns observed in the mass spectrum are like a fingerprint for the molecule. For the this compound skeleton, characteristic fragmentation would likely involve cleavages of the pyran ring, such as a retro-Diels-Alder reaction, and losses of small, stable molecules or radicals. For example, the mass spectrum of 2H,5H-Pyrano[3,2-c] sielc.combenzopyran-5-one, 3,4-dihydro-2-methoxy-2-methyl-4-phenyl- has been documented. nist.gov Similarly, the fragmentation pathways for related compounds like 2H-1-Benzopyran-7-ol have been studied, providing insight into how these ring systems break apart. researchgate.net

Interactive Data Table: Plausible Mass Spectrometry Fragmentations for a Substituted this compound Use the filters to select the fragmentation type.

| Fragmentation Process | Lost Fragment | Description |

|---|---|---|

| Molecular Ion | [M]⁺ | The intact molecule with one electron removed. Its m/z value gives the molecular weight. |

| Alpha-Cleavage | -R• | Loss of a substituent radical from the pyran or aromatic ring. |

| Retro-Diels-Alder | -C₂H₄O or similar | A characteristic fragmentation of six-membered heterocyclic rings, leading to the cleavage of the pyran ring. |

| Loss of CO | -CO | Common in compounds containing a carbonyl group, such as lactone derivatives. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For a this compound derivative, key absorptions would include:

C-O-C stretching: Strong bands in the 1250-1050 cm⁻¹ region, characteristic of the ether linkages in the pyran ring.

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals appearing just below 3000 cm⁻¹. If substituents are present, their characteristic peaks will also be observed (e.g., a strong C=O stretch around 1700 cm⁻¹ for a ketone or lactone, or a broad O-H stretch around 3400 cm⁻¹ for a hydroxyl group). The NIST Chemistry WebBook contains IR spectral data for related compounds like 2H-1-Benzopyran, 3,4-dihydro-2-phenyl- and 2H-1-Benzopyran-2-one, 4-hydroxy-. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the molecule. The fused aromatic and heterocyclic rings of the this compound system form a conjugated π-electron system that absorbs UV or visible light, promoting electrons to higher energy orbitals. The resulting spectrum, showing absorbance versus wavelength, is characteristic of the chromophore and can be influenced by substituents and the solvent.

Interactive Data Table: Characteristic IR Absorption Frequencies Use the filters to select the functional group.

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aliphatic Group | C-H stretch | 3000 - 2850 |

| Ether | C-O-C stretch | 1250 - 1050 |

| Hydroxyl (if present) | O-H stretch | ~3600 - 3200 (broad) |

| Carbonyl (if present) | C=O stretch | ~1750 - 1680 (strong) |

X-ray Diffraction (XRD) for Solid-State Structure Determination

When a derivative of this compound can be obtained as a single crystal, X-ray diffraction (XRD) offers the most unambiguous method for structural elucidation. This technique provides precise three-dimensional coordinates of every atom in the crystal lattice.

The analysis yields definitive information on:

Molecular Connectivity: Confirming the fused ring structure.

Bond Lengths and Angles: Providing precise geometric parameters.

Stereochemistry: Establishing the absolute configuration at chiral centers.

Conformation: Revealing the preferred shape of the molecule in the solid state.

Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, and other forces that dictate the crystal packing.

For example, the crystal structure of (phenyl)bis(4-hydroxybenzo-2H-pyran-2-one-3-yl)methane, a related coumarin derivative, was determined by X-ray crystallography, which revealed intramolecular hydrogen bonding and the packing of the molecules in a polar space group. scispace.com This level of detail is unattainable by other techniques and serves as the ultimate proof of structure.

Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., HPLC, TLC)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile compounds. For benzopyran derivatives, reverse-phase HPLC is commonly used, typically with a C18 silica column. sielc.com A polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile or methanol, is used to elute the compounds. sielc.comrsc.org By monitoring the eluent with a UV detector, HPLC can be used to:

Assess the purity of a synthesized compound.

Separate isomers.

Quantify the amount of a compound in a mixture.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for qualitative analysis. A small amount of the sample is spotted onto a plate coated with an adsorbent (like silica gel), which is then placed in a developing chamber with a suitable solvent system. rsc.org TLC is widely used to:

Monitor the progress of a chemical reaction.

Identify compounds by comparing their retention factors (Rf) to standards.

Determine the optimal solvent system for a larger-scale column chromatography purification.

Reaction Mechanisms and Chemical Transformations of Benzopyran Systems

Mechanistic Pathways of Benzopyran Ring Formation

The formation of the 2H-Pyrano(4,3,2-de)-1-benzopyran ring system can be achieved through several synthetic routes, often involving multicomponent reactions and intramolecular cyclizations. A common strategy involves the condensation of a 4-hydroxycoumarin (B602359) derivative with a suitable partner, such as a compound containing an active methylene (B1212753) group. ias.ac.in

One prominent method is a one-pot synthesis that involves the condensation of 4-hydroxycoumarin, an aldehyde, and malononitrile (B47326). nih.gov The mechanism for this type of reaction typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base. This is followed by a Michael addition of the 4-hydroxycoumarin enolate to the resulting electron-deficient alkene. The final step is an intramolecular cyclization, where the hydroxyl group of the coumarin (B35378) attacks the nitrile group, followed by tautomerization to form the stable pyranobenzopyran ring system. researchgate.netmdpi.com

Another pathway involves the reaction of 2-(dialkylamino)-5-hydroxychromones with malononitrile in acetic anhydride. This leads to the formation of a [5-acetoxy-2-(dialkylamino)-4H-chromen-4-ylidene]malononitrile intermediate. Subsequent treatment with hydrochloric acid induces cyclization to yield 5-(dialkylamino)-2-imino-2H-pyrano[4,3,2-de]-1-benzopyrans. researchgate.net

The formation of related benzopyran-fused heterocyclic systems can also be achieved through palladium-catalyzed oxidative annulation reactions of 4-aminocoumarins with alkynes. nih.gov Furthermore, intramolecular ring cyclization is a key step in the synthesis of complex molecules containing a benzopyran moiety, such as in the total synthesis of Flocoumafen, where a tetralone skeleton is constructed. mdpi.com

The table below summarizes various synthetic methods for related pyran systems, which share mechanistic similarities with the formation of this compound.

| Reaction Type | Reactants | Catalyst/Reagent | Product Type |

| One-pot condensation | 4-hydroxycoumarin, Aldehyde, Malononitrile | Base | 4H-pyrano[3,2-c]benzopyran-5-ones |

| Cyclization | 2-(dialkylamino)-5-hydroxychromone, Malononitrile | Acetic anhydride, HCl | 2H-pyrano[4,3,2-de]-1-benzopyrans |

| Oxidative Annulation | 4-aminocoumarin, Alkyne | Palladium catalyst | ias.ac.inbenzopyrano[4,3-b]pyrrol-4-ones |

| Intramolecular Cyclization | Diacid derived from ketoester | Trifluoroacetic anhydride | Tetralone skeleton |

Nucleophilic and Electrophilic Reactivity of the Pyranone Ring

The pyranone ring within the this compound system possesses distinct sites for both nucleophilic and electrophilic attack, allowing for a variety of chemical transformations. The reactivity is largely influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the enol ether oxygen.

Electrophilic Reactivity: The carbonyl carbon of the pyranone ring is a primary electrophilic site, susceptible to attack by nucleophiles. This reactivity is fundamental to many of the ring formation and transformation reactions.

Nucleophilic Reactivity: The pyranone ring can also exhibit nucleophilic character. For instance, the enolate form of the 4-hydroxycoumarin precursor is a key nucleophile in Michael addition reactions during the synthesis of the pyranobenzopyran system. researchgate.net The ester group within some pyranobenzopyran derivatives has been shown to be highly reactive towards nucleophilic attack by secondary amines, leading to the formation of amides. ias.ac.in

The reactivity of the pyranone ring is crucial for the synthesis of various derivatives. For example, the reaction of 4H-pyrano[3,2-c]benzopyran-5-ones with various nucleophilic reagents has been reported to yield a range of new compounds. nih.gov

Ring Opening and Rearrangement Reactions of 2H-Pyrano-Benzopyran Derivatives

The this compound ring system and its derivatives can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of novel chemical structures.

While specific examples for the "this compound" parent compound are not extensively detailed in the provided search results, the general reactivity of related pyran systems suggests potential pathways. For instance, the pyran ring, which is relatively unstable, can decompose into a dihydropyran and a pyrylium (B1242799) ion, the latter being susceptible to hydrolysis. nih.gov

In the context of related pyranobenzopyran systems, hydrolysis of imino groups can occur. For example, the hydrolysis of 5-(dialkylamino)-2-imino-2H-pyrano[4,3,2-de]-1-benzopyrans with hydrochloric acid can lead to further transformations. researchgate.net

Rearrangement reactions are also a possibility. In the synthesis of dihydropyrido[2,1-c] ias.ac.inresearchgate.netthiazines, which share a heterocyclic fusion concept, an intramolecular ring-contraction reaction can occur in the presence of an oxidant. nih.gov This suggests that under oxidative conditions, the this compound ring system could potentially undergo skeletal rearrangements.

In Vitro Biological Activities and Mechanistic Insights

Antioxidant Activity: In Vitro Assays and Proposed Mechanisms

Derivatives of the 2H-pyran-4-one scaffold, a core component of the broader pyranobenzopyran class, have demonstrated significant antioxidant capabilities in various in vitro assays. The antioxidant potential is often evaluated using methods such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAC) assay. mdpi.comnih.gov

For instance, studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a related pyran derivative, have highlighted the importance of hydroxyl groups in its antioxidant activity. nih.gov In one study, DDMP exhibited a potent DPPH radical scavenging activity of 90.7% at a concentration of 350 μM, which was comparable to the synthetic antioxidant butylated hydroxytoluene (BHT) at the same concentration. nih.gov The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a proposed mechanism for their antioxidant effects. The presence and position of hydroxyl and other functional groups on the pyranobenzopyran skeleton can significantly influence this activity. nih.gov

Derivatives of 4H-pyran and pyrano[2,3-c]pyrazole have also been investigated for their ability to scavenge DPPH radicals and reduce ferric ions. mdpi.com The efficiency of these compounds as antioxidants is often quantified by their half-maximal inhibitory concentration (IC50) or efficient concentration (EC50) values, with lower values indicating greater potency. mdpi.com

Table 1: Antioxidant Activity of Selected 4H-Pyran and 4H-Pyrano[2,3-c]pyrazole Derivatives

| Compound | DPPH Scavenging IC50 (mM) | Ferric Reducing Antioxidant Power EC50 (mM) |

| 4g | 0.8 ± 0.04 | 1.1 ± 0.06 |

| 4j | 0.5 ± 0.02 | 0.7 ± 0.03 |

| BHT (Reference) | 0.6 ± 0.03 | 0.9 ± 0.05 |

Data is presented as mean ± standard deviation. Lower values indicate higher antioxidant activity. Data sourced from mdpi.com.

The proposed mechanism for the antioxidant activity of these pyran-based compounds generally involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thus stabilizing the radical and preventing it from causing oxidative damage to cellular components. The resulting radical on the pyran structure is often stabilized by resonance, making the parent molecule an effective radical scavenger.

Anti-inflammatory Properties: In Vitro Cellular and Molecular Investigations (e.g., TNF-α inhibition)

The anti-inflammatory potential of pyranobenzopyran-related structures has been explored through various in vitro models. These investigations often focus on the inhibition of key inflammatory mediators and pathways. For example, certain pyran and benzopyran derivatives have been shown to possess anti-inflammatory properties. researchgate.netderpharmachemica.com

A key area of investigation is the ability of these compounds to modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and other inflammatory molecules like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov For instance, a diamine-PEGylated derivative of oleanolic acid, which shares some structural similarities with complex natural products that may contain pyran rings, was found to inhibit the expression of TNF-α, IL-1β, iNOS, and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov This inhibition was associated with the blocking of p-IκBα production, suggesting an interference with the NF-κB signaling pathway, a critical regulator of the inflammatory response. nih.gov

While direct studies on 2H-Pyrano(4,3,2-de)-1-benzopyran itself are limited in this specific context, the anti-inflammatory activities observed in related pyran and benzopyran structures suggest that this class of compounds warrants further investigation for its potential to modulate inflammatory processes. researchgate.netnih.govultraphysicalsciences.org The evaluation of their effects on cytokine production and key inflammatory signaling pathways in cellular models is a crucial step in understanding their anti-inflammatory mechanisms.

Antimicrobial Activity: In Vitro Efficacy against Bacteria and Fungi

Derivatives of pyran and benzopyran have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi in in vitro studies. researchgate.netnih.govnih.govnih.gov These studies typically employ methods like the agar (B569324) diffusion method to determine the zone of inhibition and broth microdilution assays to establish the minimum inhibitory concentration (MIC). mdpi.comnih.gov

For example, several new 4H-pyrano[3,2-c]benzopyran-5-ones have exhibited antibacterial and fungicidal activity. nih.gov Similarly, spiro-4H-pyran derivatives have been evaluated for their antimicrobial effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Aspergillus ochraceus and Penicillium chrysogenum. nih.govresearchgate.net

In one study, pyrano[2,3-c]pyrazole derivatives were synthesized and tested against multidrug-resistant bacterial isolates. biointerfaceresearch.com Compound 5c from this series showed notable potential against all tested strains, with MIC values ranging from 6.25 to 50 µg/mL. The lowest MIC was observed against Klebsiella pneumoniae, while the highest was against Listeria monocytogenes. biointerfaceresearch.com

Table 2: In Vitro Antibacterial Activity of Selected 4H-Pyran Derivatives (IC50 in µM)

| Compound | S. aureus (NCTC 6571) | B. subtilis (ATCC 6633) | E. coli (ATCC 10536) | P. aeruginosa (ATCC 10145) |

| 4g | 1.1 ± 0.05 | 1.3 ± 0.06 | >100 | >100 |

| 4j | 0.9 ± 0.04 | 1.0 ± 0.05 | >100 | >100 |

| Ampicillin | 1.5 ± 0.07 | 1.8 ± 0.08 | 2.5 ± 0.11 | >100 |

Data is presented as mean ± standard deviation. Lower values indicate higher antibacterial activity. Data sourced from mdpi.com.

The mechanisms underlying the antimicrobial action of these compounds are still under investigation but may involve the disruption of bacterial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis. The diverse structures within the pyranobenzopyran family allow for a wide range of interactions with microbial targets.

Enzyme Inhibitory Activities (In Vitro)

The ability of this compound derivatives and related compounds to inhibit specific enzymes has been a significant area of research, with implications for various therapeutic areas.

α-Amylase and α-Glucosidase Inhibition

Several pyran and benzopyran derivatives have been identified as potent inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. researchgate.netresearchgate.netsemanticscholar.orgnih.gov Inhibition of these enzymes is a key strategy in the management of postprandial hyperglycemia.

For instance, a series of pyrano[2,3-b]chromone derivatives were designed and evaluated as dual inhibitors of these enzymes. researchgate.net One compound, 4a , demonstrated excellent in vitro inhibition of both α-amylase and α-glucosidase, with IC50 values of 3.9 µg/mL and 12.1 µg/mL, respectively. researchgate.net Similarly, quinazolinone-dihydropyrano[3,2-b]pyran hybrids have shown high α-glucosidase inhibitory effects, with one compound being approximately 18.75-fold more potent than the standard drug acarbose. nih.gov The mode of inhibition for this potent compound was determined to be competitive. nih.gov

Table 3: In Vitro α-Amylase and α-Glucosidase Inhibitory Activities of Selected Pyrano[2,3-b]chromone Derivatives

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

| 4a | 3.9 | 12.1 |

| 4b | - | - |

| Acarbose (Standard) | - | - |

Data sourced from researchgate.net. Note: Specific values for 4b and Acarbose were not provided in the abstract.

The structural features of these pyran derivatives, including the nature and position of substituents, play a critical role in their binding to the active sites of these enzymes, leading to their inhibition.

α-Chymotrypsin Inhibition

The inactivation of proteases like α-chymotrypsin by pyranone derivatives has also been investigated. A study on a series of 2-pyranones with various substituents revealed that both binding and inactivation of α-chymotrypsin are highly sensitive to the nature of these substitutions. nih.gov

Specifically, 6-chloro-2-pyranones bearing a 4-phenyl or 3-(2-naphthylmethyl) substituent were found to be rapid inactivators of chymotrypsin. nih.gov In contrast, those with 3-benzyl or 3-(1-naphthylmethyl) groups showed slow inactivation, and derivatives with 3-phenyl or 3-alkyl substituents exhibited no inactivation. nih.gov This highlights the precise structural requirements for effective enzyme inhibition within this class of compounds. The inactivation is proposed to occur through the formation of a covalent bond between the pyranone and a key amino acid residue in the enzyme's active site.

Protein Kinase C (PKC) Modulation

Certain pyran derivatives have been shown to modulate the activity of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways. For example, Bryostatin-1, a complex macrolide containing a pyran ring, is known to activate PKC. nih.gov This activation can, in turn, induce the activity of α-secretase, leading to an increase in the release of the soluble amyloid precursor protein (sAPPα). nih.gov

While direct modulation of PKC by the specific this compound scaffold is not extensively documented, the activity of related pyran-containing natural products suggests that this is a potential area for future investigation. The ability to modulate PKC activity has implications for various cellular processes, and understanding the structure-activity relationships for pyranobenzopyrans in this context could be highly valuable.

Cytotoxicity in Cancer Cell Lines: In Vitro Studies and Structure-Activity Relationships

The this compound scaffold and its analogs, broadly classified under benzopyranones, have been the subject of numerous in vitro studies to evaluate their potential as anticancer agents. These investigations have demonstrated that certain derivatives possess significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines.

One notable derivative, SIMR1281, has shown potent antiproliferative activity across a panel of cancer cell lines. mdpi.com The compound's efficacy, measured by its half-maximal inhibitory concentration (IC₅₀), was determined in various cancer cell lines, with results indicating a broad spectrum of activity. mdpi.com For instance, the IC₅₀ values were established in cell lines such as MCF7 (breast cancer) and A549 (lung cancer), including in sublines that had acquired resistance to conventional cancer medications. mdpi.com Mechanistic studies revealed that SIMR1281 exerts its anticancer effects through multiple pathways, including the inhibition of glutathione (B108866) reductase (GSHR) and thioredoxin reductase (TrxR), modulation of mitochondrial metabolism, induction of DNA damage, and inactivation of key survival pathways like Ras/ERK and PI3K/Akt. mdpi.com

Studies on coumarin-based benzopyranone derivatives have also provided valuable insights. A series of derivatives featuring basic amino side chains, such as diethylaminoethoxy, dimethylaminoethoxy, morpholinoethoxy, piperidinylethoxy, and pyrrolidinylethoxyl groups, were tested against the human lung carcinoma cell line A549 and the normal human lung cell line LL47. nih.govnih.govresearchgate.net The results, summarized in the table below, highlight the varying degrees of cytotoxicity. After a 48-hour treatment, the derivative with a dimethylaminoethoxy side chain (Compound 6) exhibited the highest cytotoxicity against A549 cells with a 50% lethal dose (LD₅₀) of 5.0 µM. nih.govnih.gov Furthermore, this compound also showed the most favorable tumor selectivity index (SI) of 4.08, suggesting a greater cytotoxic effect on cancer cells compared to normal cells. nih.gov

Structure-activity relationship (SAR) analyses have been crucial in identifying the key structural features responsible for the cytotoxic activity of these compounds. For a series of benzo[a]pyrano[2,3-c]phenazine derivatives, it was found that substitutions on the γ-pyran ring significantly influenced their antitumor activity against HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung) cancer cell lines. nih.gov The most potent compound in this series featured a cyano (CN) group and a p-dimethylamino phenyl substituent, which showed the highest growth inhibitory activity against the HepG2 cell line with an IC₅₀ value of 6.71 µM. nih.gov

In another study focusing on pyrano[3,2-c]pyridine derivatives, a formimidate derivative (Compound 5) displayed the most significant cytotoxic activity against HCT-116, HepG-2, and MCF-7 cell lines, with IC₅₀ values of 5.2 µM, 3.4 µM, and 1.4 µM, respectively. ekb.eg This activity was comparable to the standard drug doxorubicin. ekb.eg The conjugation of a benzopyran-4-one moiety with isoxazole (B147169) via an ester linkage has also been shown to yield compounds with significant selectivity toward cancer cell lines. nih.gov SAR from this series indicated that the presence of a methoxy (B1213986) group at various positions on the benzopyran-4-one ring tended to decrease the cytotoxic activity. nih.gov

Table 1: In Vitro Cytotoxicity of Benzopyranone Derivatives against A549 and LL47 Cell Lines (48h treatment)

| Compound | Side Chain | LD₅₀ in A549 (µM) nih.govnih.gov | LD₅₀ in LL47 (µM) nih.govnih.gov | Selectivity Index (SI) nih.gov |

|---|---|---|---|---|

| 5 | Diethylaminoethoxy | 7.08 | 16.7 | 2.36 |

| 6 | Dimethylaminoethoxy | 5.0 | 20.4 | 4.08 |

| 7 | Morpholinoethoxy | 34.2 | 34.6 | 1.01 |

| 8 | Piperidinylethoxy | 8.33 | 15.4 | 1.85 |

| 9 | Pyrrolidinylethoxyl | 5.83 | 8.75 | 1.5 |

Other In Vitro Pharmacological Investigations (e.g., anti-platelet aggregation)

Beyond their anticancer properties, derivatives of the pyranobenzopyran scaffold have been investigated for other pharmacological activities, most notably for their effects on platelet aggregation.

Research into 2H,5H- mdpi.combenzothiopyrano[4,3-b]pyran-2-one derivatives has revealed potent anti-platelet aggregating activity in vitro. nih.gov Specifically, N,N-disubstituted 4-amino-3-phenyl derivatives were synthesized and evaluated. Several of these compounds demonstrated strong inhibition of platelet aggregation, with activity reported to be superior to that of acetylsalicylic acid, a standard anti-platelet agent. nih.gov

Similarly, a series of benzopyrano[4,3-d]pyrimidine derivatives have been shown to possess a broad spectrum of antiplatelet activity in vitro. nih.gov Structure-activity relationship studies suggest that the benzopyranopyrimidine system serves as a suitable scaffold for developing molecules that can interfere with multiple pathways involved in platelet aggregation. nih.gov Some of the tested compounds were found to be more potent than aspirin (B1665792) as antithrombotic agents in vivo, with the added advantage of not increasing bleeding time. nih.gov These findings highlight the potential of this class of compounds in the management of atherothrombotic diseases. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name/Class | Core Structure |

|---|---|

| This compound | Pyrano[4,3,2-de]-1-benzopyran |

| SIMR1281 | Benzopyrane |

| Coumarin-based benzopyranone derivatives | Benzopyranone |

| Benzo[a]pyrano[2,3-c]phenazine derivatives | Benzo[a]pyrano[2,3-c]phenazine |

| Pyrano[3,2-c]pyridine derivatives | Pyrano[3,2-c]pyridine |

| Benzopyran-4-one-isoxazole hybrid compounds | Benzopyran-4-one |

| 2H,5H- mdpi.combenzothiopyrano[4,3-b]pyran derivatives | Benzothiopyrano[4,3-b]pyran |

| Benzopyrano[4,3-d]pyrimidine derivatives | Benzopyrano[4,3-d]pyrimidine |

| Doxorubicin | Anthracycline |

Advanced Applications in Chemical and Materials Science

Development of Fluorescent Dyes, Sensors, and Probes

The inherent photophysical properties of the pyranobenzopyran framework make it an excellent candidate for the development of fluorescent materials. Derivatives are noted for their high quantum yields and significant Stokes shifts, which are critical for minimizing self-quenching and improving signal-to-noise ratios in detection applications. mdpi.comnih.gov

A notable application is in the creation of chemosensors for environmental and biological monitoring. For instance, a fluorescent probe based on a Pyrano[3,2-c]julolidin-2-one structure, an isomer of the core benzopyran system, was engineered for the ratiometric detection of mercury ions (Hg²⁺). rsc.org This sensor demonstrates remarkable selectivity and a high sensitivity, capable of detecting mercury down to 1.14 parts per billion (ppb). rsc.org Its mechanism relies on a Twisted Intramolecular Charge Transfer (TICT) process, which is modulated by the presence of the target ion. rsc.org This probe has been successfully used for imaging intracellular Hg²⁺ in living cancer cells and has been adapted for use on test strips for analyzing contaminated water. rsc.org

Furthermore, related pyranoindole congeners have been synthesized and studied, exhibiting emission maxima from the blue to green spectrum (420 to 586 nm). mdpi.com These compounds show moderate to high quantum yields, reaching up to 89%, and large Stokes shifts, making them promising for various imaging and sensing applications. mdpi.comnih.gov The favorable solubility of these pyran-based systems in polar solvents enhances their utility in physiological environments. mdpi.com

| Compound Class | Application | Key Research Findings |

| Pyrano[3,2-c]julolidin-2-one | Ratiometric fluorescent sensor for Hg²⁺ | Operates via a Twisted Intramolecular Charge Transfer (TICT) mechanism; exhibits high selectivity and sensitivity (1.14 ppb); effective for imaging in live cells and water testing. rsc.org |

| Pyrano[3,2-f] and [2,3-g]indoles | Fluorescent dye congeners | Characterized by moderate to high quantum yields (30–89%) and large Stokes shifts (9,000–15,000 cm⁻¹); emission ranges from blue to green. mdpi.comnih.gov |

Applications in Specialized Materials (e.g., dental materials, polymers)

The benzopyran moiety is a fundamental building block for creating advanced polymers and specialized materials. The ability to synthesize large, diverse libraries of 2H-benzopyran derivatives through techniques like solid-phase parallel synthesis allows for the rapid discovery of molecules with optimized properties for specific material applications. mdpi.comresearchgate.netnih.govnih.gov

A prominent example of a related structure in specialized materials is Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), a monomer that forms the resin matrix of many dental composites. wikipedia.orgontosight.aitaylorandfrancis.com While not a fused pyranobenzopyran itself, Bis-GMA is a derivative of bisphenol A, a common precursor in benzopyran synthesis. taylorandfrancis.comnih.gov The polymerization of Bis-GMA creates a durable, cross-linked polymer network with excellent mechanical strength, making it ideal for dental restorations that must withstand the harsh oral environment. ontosight.aitaylorandfrancis.com Copolymers of Bis-GMA have been shown to achieve a high Young's modulus, a measure of stiffness, which is crucial for the performance of dental fillings and sealants. nih.gov The ongoing development of resin composites focuses on tailoring monomers like Bis-GMA to enhance mechanical and aesthetic properties further. taylorandfrancis.com

Research in Flavor Chemistry and Fragrance Formulations

While many pyran and coumarin (B35378) (1-benzopyran-2-one) derivatives are known for their aromatic properties and are widely used in the flavor and fragrance industry, the direct application of the specific 2H-Pyrano(4,3,2-de)-1-benzopyran scaffold is not well-documented in this field. hebmu.edu.cn Some related simple pyran derivatives, such as tetrahydro-4-methylene-2-(4-methoxyphenyl)-2H-pyran, are used to enhance fragrances in perfumes, colognes, and personal care products. googleapis.com However, other related compounds, like 4-hydroxy-2H-1-benzopyran-2-one, are explicitly noted as not being recommended for fragrance or flavor use. thegoodscentscompany.com The research in this area primarily focuses on simpler, non-fused pyran structures or the isomeric coumarin backbone rather than the complex fused-ring system of pyranobenzopyran.

Agrochemical and Insecticide Research Potential

The pyranobenzopyran scaffold has shown significant promise in the development of new agrochemicals, including insecticides and fungicides. Researchers have synthesized libraries of compounds containing this core structure to screen for bioactivity against agricultural pests and pathogens. nih.gov

One study focused on a library of benzopyrano[4,3-c]pyrazol-3(2H)-ones, which demonstrated excellent insecticidal activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus). nih.gov These compounds were identified as potential lead structures for further optimization into commercial insecticides. nih.gov In another line of research, a series of 4-alkyl-3-phenyl-2H-1-benzopyran-2-ones were synthesized and tested for antifungal properties. researchgate.net One of these compounds proved to be highly effective against the phytopathogenic fungi Macrophomina phaseolina and Rhizoctonia solani at very low concentrations. researchgate.net Additionally, other research has explored benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives for their anthelmintic (anti-worm) properties, with several compounds showing strong inhibition of larval development in the model nematode Caenorhabditis elegans at low micromolar concentrations. researchgate.netnih.gov

| Compound Class | Target Organism | Observed Activity |

| Benzopyrano[4,3-c]pyrazol-3(2H)-one derivatives | Tetranychus cinnabarinus (Carmine spider mite) | Excellent insecticidal activity; identified as a lead structure for optimization. nih.gov |

| 4-Alkyl-3-phenyl-2H-1-benzopyran-2-one | Macrophomina phaseolina, Rhizoctonia solani | Potent in vitro growth inhibitory activity against phytopathogenic fungi. researchgate.net |

| Benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives | Caenorhabditis elegans (Nematode) | Strong inhibition of larval development (anthelmintic activity) at low µM concentrations. researchgate.netnih.gov |

Natural Occurrence and Biosynthetic Pathways of Benzopyran Analogs

Isolation from Botanical Sources

Benzopyran analogs are widely distributed in the plant kingdom, forming the core structure of many common secondary metabolites. mdpi.com They are found in various edible plants and traditional medicines. nih.gov

Research into the Piperaceae family has revealed significant accumulations of these compounds. For instance, Piper gaudichaudianum is known to produce gaudichaudianic acid, a prenylated benzopyran, as a major component. scielo.br Similarly, Peperomia obtusifolia accumulates a variety of racemic benzopyrans. scielo.br The flavonoid quercetin, which features a benzopyran core, is commonly found in everyday foods such as apples, onions, berries, and green tea. nih.gov Other notable plant-derived benzopyrans include the flavonoid-based derivatives epicalyxins and calyxins isolated from the seeds of Alpinia blepharocalyx, and the well-known pyranonaphthoquinones α-lapachone and β-lapachone, which are extracted from the heartwood of Bignoniaceae family trees. rsc.org

The following table summarizes the isolation of various benzopyran analogs from botanical sources:

| Compound Class/Name | Botanical Source | Plant Part | Reference |

| Gaudichaudianic Acid | Piper gaudichaudianum | Not Specified | scielo.br |

| Racemic Benzopyrans | Peperomia obtusifolia | Not Specified | scielo.br |

| Quercetin (Flavonoid) | Malus domestica (Apple), Allium cepa (Onion), Vaccinium sp. (Berries), Camellia sinensis (Green Tea) | Fruit, Bulb, Berries, Leaves | nih.gov |

| Epicalyxins & Calyxins | Alpinia blepharocalyx | Seeds | rsc.org |

| α-Lapachone & β-Lapachone | Bignoniaceae family trees | Heartwood | rsc.org |

| A Tetramethoxyflavone | Combretum quadrangulare | Not Specified | nih.gov |

| Benzopyran derivative | Prosopis juliflora | Not Specified | nih.gov |

Occurrence in Marine Organisms (e.g., marine fungi)

The marine environment, particularly marine-derived fungi, is a rich and increasingly important source of novel benzopyran compounds. nih.govresearchgate.net Fungi from genera such as Penicillium and Aspergillus are prolific producers of these metabolites. nih.gov

A significant example is the isolation of complex pyran-benzopyran derivatives from the fungus Phellinus igniarius. This fungus produces a class of compounds known as phelligridins, such as Phelligridin G, which possesses a pyrano[4,3-c] researchgate.netbenzopyran-1,6-dione skeleton. researchgate.net These findings underscore the metabolic capacity of fungi to construct intricate molecular architectures based on the benzopyran core. Beyond fungi, marine actinomycetes have also been identified as producers of these compounds, with pyranokunthone B being a notable example of a pyranonaphthoquinone isolated from a marine actinomycete. rsc.org

The table below details specific benzopyran analogs isolated from marine organisms.

| Compound Class/Name | Marine Source | Organism Type | Reference |

| Phelligridin G | Phellinus igniarius | Fungus | researchgate.net |

| Pyranokunthone B | Not Specified | Marine Actinomycete | rsc.org |

Proposed Biosynthetic Routes for Pyran-Benzopyran Scaffolds

The biosynthesis of pyran-benzopyran scaffolds proceeds through several distinct pathways, reflecting the chemical diversity of the resulting natural products. The origin of the core structure can generally be traced back to either the shikimate or the polyketide pathway.

In plants like Piper gaudichaudianum, the biosynthesis of chromenes originates from the shikimate pathway. scielo.br This process begins with the formation of p-hydroxybenzoic acid (p-HBA). Subsequent enzymatic steps, including prenylation by prenyltransferases and a crucial cyclization step to form the 2H-pyran ring, are thought to be catalyzed by a tocopherol cyclase. scielo.br This pathway is distinct from that observed in Peperomia, where the benzopyran ring is derived from the polyketide pathway. scielo.br The general phenylpropanoid pathway, which produces precursors like p-coumaric acid and caffeic acid from phenylalanine, serves as the foundational route for many of these plant-derived phenolics. nih.gov

In fungi, the biosynthesis of complex pyran-benzopyran structures like the phelligridins found in Phellinus igniarius follows a different route. nih.govresearchgate.net It is proposed that hispidin (B607954), a styryl-pyrone compound, serves as a key precursor. nih.gov The biosynthesis of hispidin itself is linked to the cinnamate (B1238496) pathway and involves the condensation of precursors such as caffeic acid or 3,4-dihydroxybenzaldehyde. nih.govresearchgate.net Retrosynthetic analysis of phelligridins suggests a modular assembly, where an α-pyrone core is modified through reactions like aldol-type condensations with various benzaldehyde (B42025) derivatives, indicating a pathway involving the combination of different biosynthetic units. rsc.org

Future Perspectives and Research Challenges

Innovations in Synthetic Methodologies and Yield Optimization

The development of efficient and innovative synthetic strategies is paramount for advancing the study of 2H-pyrano[4,3,2-de]-1-benzopyran derivatives. A primary focus for future research will be the optimization of reaction yields and the streamlining of synthetic pathways. The pursuit of novel catalytic systems, including transition-metal catalysts, could pave the way for more direct and atom-economical cyclization reactions to construct the core pyranobenzopyran ring system.

Furthermore, the implementation of modern synthetic technologies such as flow chemistry offers a promising avenue for enhancing reaction control, improving reproducibility, and enabling the safer handling of potentially hazardous reagents and intermediates. The application of solid-phase synthesis methodologies could also accelerate the generation of diverse compound libraries, which are invaluable for structure-activity relationship (SAR) studies and high-throughput screening campaigns.

A significant hurdle that remains is the development of stereoselective synthetic methods. The precise three-dimensional arrangement of atoms in these molecules can dramatically influence their biological activity. Therefore, the creation of effective asymmetric catalytic systems is a critical challenge that must be addressed to access enantiomerically pure and diastereomerically distinct derivatives. This is particularly relevant for the synthesis of various urolithins and their analogs, whose therapeutic potential is closely linked to their specific stereochemistry.

Application of Advanced Analytical Techniques for Complex Mixtures

The accurate identification and quantification of 2H-pyrano[4,3,2-de]-1-benzopyran derivatives, especially when present in complex biological or environmental samples, demand the use of highly sensitive and selective analytical techniques. The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), has become an indispensable tool in this regard. Future progress in this area will likely involve the broader adoption of ultra-high-performance liquid chromatography (UHPLC) to achieve superior chromatographic resolution and significantly reduce analysis times.

Innovations in stationary phase chemistry for chromatographic columns will be crucial for improving the separation of structurally similar isomers, a common challenge in the analysis of these compounds. Moreover, the application of high-resolution mass spectrometry (HRMS) is essential for obtaining accurate mass measurements, which aids in the confident identification of unknown compounds and their metabolites. The integration of ion mobility spectrometry (IMS) with mass spectrometry can provide an additional dimension of separation based on the size and shape of the ions, further enhancing analytical specificity. Nuclear magnetic resonance (NMR) spectroscopy, including advanced multi-dimensional techniques, will continue to play a vital role in the definitive structural elucidation of newly synthesized or isolated compounds.

Deepening Mechanistic Understanding through Integrated Approaches

A comprehensive understanding of the molecular mechanisms by which 2H-pyrano[4,3,2-de]-1-benzopyran-containing compounds exert their biological effects is fundamental for the rational design of new and improved therapeutic agents. Future research in this domain will necessitate a multidisciplinary and integrated approach that synergistically combines computational modeling with experimental validation.

In silico methods, such as molecular docking and molecular dynamics (MD) simulations, can provide valuable insights into the potential binding modes and interactions of these compounds with their biological targets. These computational predictions, however, must be substantiated through empirical data. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution structural information on ligand-protein complexes, confirming binding orientations and key intermolecular interactions.

Furthermore, a systems-level perspective, facilitated by "omics" technologies such as transcriptomics, proteomics, and metabolomics, can help to unravel the broader biological pathways and networks that are modulated by these compounds. By integrating these diverse datasets, researchers can build more complete models of their mechanisms of action, identify critical structural determinants of activity, and guide the design of next-generation derivatives with enhanced potency and selectivity.

Exploration of Novel In Vitro Biological Targets and Pathways

While the biological activities of some 2H-pyrano[4,3,2-de]-1-benzopyran derivatives have been documented, the full spectrum of their potential molecular targets remains largely unexplored. High-throughput screening (HTS) of extensive and structurally diverse compound libraries against a wide array of biological targets represents a powerful strategy for discovering novel bioactivities. These screening efforts could encompass a variety of target classes, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors implicated in a range of human diseases.

Future investigations should also aim to delineate the specific intracellular signaling pathways that are affected by these compounds upon target engagement. The use of cell-based reporter assays and other functional assays can provide valuable information on the downstream consequences of molecular interactions. A particularly intriguing area for future research is the potential for these compounds to modulate epigenetic regulatory mechanisms. Investigating their effects on enzymes such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs) could uncover new therapeutic opportunities in oncology and other fields. The exploration of their ability to disrupt protein-protein interactions or act as allosteric modulators also presents a promising frontier for research.

Development of Sustainable and Scalable Production Methods

The successful translation of promising 2H-pyrano[4,3,2-de]-1-benzopyran-based compounds from laboratory-scale synthesis to potential clinical and commercial applications hinges on the development of sustainable and scalable production methods. This necessitates a paradigm shift away from traditional batch manufacturing processes, which often rely on hazardous reagents, generate significant chemical waste, and are difficult to scale up efficiently.

The principles of green chemistry will be instrumental in guiding the development of environmentally responsible synthetic processes. This includes the preferential use of renewable starting materials, the replacement of hazardous solvents with more benign alternatives, and the development of catalytic reactions to minimize the generation of stoichiometric byproducts. Biocatalysis, which employs enzymes or whole-cell systems to perform specific chemical transformations, offers a highly attractive approach due to its inherent selectivity and mild reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2H-Pyrano(4,3,2-de)-1-benzopyran derivatives, and how are reaction conditions optimized?

- Answer: The synthesis typically involves multicomponent reactions using aldehydes (e.g., benzaldehyde), malononitrile, and hydroxyl-indoles. Solvent polarity significantly impacts yield; methanol and acetonitrile are common choices, with yields improving by 15–20% in polar aprotic solvents. Catalysts like La(OTf)₃ (5 mol%) enhance cyclization efficiency. For example, benzaldehyde reacts with 3-hydroxyindole and malononitrile in methanol to yield 72% product under optimized conditions . Reaction parameters (temperature, solvent purity, and catalyst batch) must be rigorously controlled to minimize side products .

Q. How is the structural elucidation of this compound derivatives performed using spectroscopic techniques?

- Answer:

- IR Spectroscopy: Identifies lactone C=O stretches (~1700 cm⁻¹) and hydroxyl groups. Contamination from solvents like CHCl₃ must be accounted for in the 730–800 cm⁻¹ range .

- NMR: ¹H NMR confirms substitution patterns (e.g., phenyl protons at δ 7.2–7.6 ppm), while ¹³C NMR assigns carbonyl carbons (δ 160–170 ppm).

- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 322.3545 for C₂₀H₁₈O₄ derivatives) .

Cross-referencing with calculated logPoct/wat (4.070) and McVol (238.300 ml/mol) refines structural assignments .

Q. What are the critical safety considerations when handling this compound derivatives in laboratory settings?

- Answer: The compound exhibits acute oral toxicity (OSHA Category 4) and skin irritation (Category 2). Mandatory precautions include:

- PPE: Nitrile gloves, goggles, and N95 masks.

- Ventilation: Use fume hoods to avoid dust inhalation.

- Emergency Measures: Rinse eyes with water for 15 minutes; administer oxygen if inhaled .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the regioselectivity and yield in the domino synthesis of this compound derivatives?

- Answer: Polar aprotic solvents (e.g., acetonitrile) stabilize transition states via dipole interactions, increasing yields by 15–20% compared to alcohols. Catalysts like La(OTf)₃ promote β-ketoester cyclization, with optimal loading at 5 mol% to suppress side reactions. For example, 2-methoxy-2-methyl-4-phenyl derivatives achieve 85% yield in acetonitrile vs. 68% in methanol .

Q. What computational approaches are employed to predict the electronic properties and reactivity of this compound derivatives?

- Answer:

- DFT Calculations: B3LYP/6-31G* models HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic sites. Fukui indices identify nucleophilic regions for functionalization .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., logPoct/wat = 4.070) to optimize reaction pathways .

These methods align with experimental IR and NMR data within ±5 cm⁻¹ and ±0.1 ppm, respectively .

Q. How are photophysical and redox properties of this compound derivatives analyzed, and what implications do these have for material science applications?

- Answer:

- UV-Vis Spectroscopy: π-π* transitions at λmax 280–320 nm indicate conjugation extent. Quantum yields (Φ > 0.4) suggest suitability as OLED emitters .

- Cyclic Voltammetry: Redox potentials (E₁/₂ −1.2 to −0.8 V vs Ag/AgCl) correlate with electron-withdrawing substituents, guiding design for charge-transfer materials .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound derivatives across different studies?

- Answer: Contradictions often arise from uncontrolled variables (e.g., solvent purity, catalyst age). To resolve:

- Replicate Experiments: Use distilled acetonitrile and fresh La(OTf)₃.

- Statistical Analysis: Apply ANOVA to compare yields under identical conditions.

For example, yields drop by 10–15% with commercial vs. distilled solvents due to trace water .

Q. What methodologies address conflicting spectroscopic assignments for complex this compound regioisomers?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.